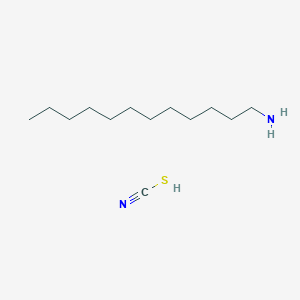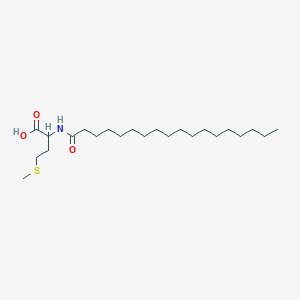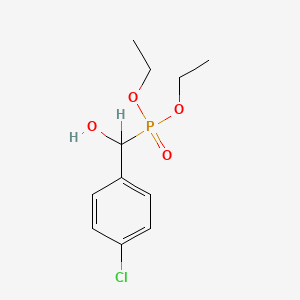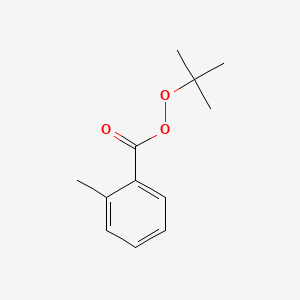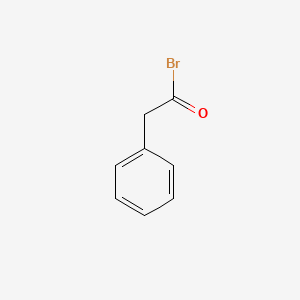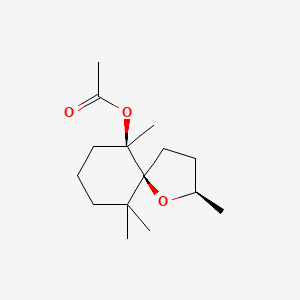
6-Acetoxydihydrotheaspirane
概要
説明
5-Acetoxydihydrotheaespirane is a member of oxolanes.
科学的研究の応用
1. Chemical Analysis and Structure Elucidation
Research into 6-Acetoxydihydrotheaspirane has included its identification and structure elucidation in various natural sources. For example, a study identified a new cembrane diterpene, closely related to 6-Acetoxydihydrotheaspirane, from the Bornean soft coral Nephthea sp. The research utilized spectroscopic analyses for structural elucidation (Ishii, Zhaoqi, & Vairappan, 2010).
2. Pharmacological and Biochemical Studies
6-Acetoxydihydrotheaspirane and its derivatives have been explored in pharmacological and biochemical studies. For instance, azaspiranes, compounds related to 6-Acetoxydihydrotheaspirane, have been evaluated for their anti-inflammatory activity in skin inflammation models (Griswold et al., 1998).
3. Enzymatic and Metabolic Research
Research on 6-Acetoxydihydrotheaspirane also extends to enzymatic and metabolic studies. For instance, studies have focused on enzymes like acetohydroxyacid synthase, which is a potential target for herbicides and fungicides. This is relevant as some derivatives of 6-Acetoxydihydrotheaspirane might interact with or inhibit such enzymes (Dumas et al., 2001).
4. Herbicide Resistance and Agricultural Applications
The role of compounds related to 6-Acetoxydihydrotheaspirane in herbicide resistance is another area of research. Studies have been conducted on the resistance mechanisms of weeds to acetohydroxyacid synthase inhibitor herbicides, which is pertinent to understanding how similar compounds might interact in agricultural contexts (Yu & Powles, 2014).
5. Bioengineering and Biotechnological Research
Additionally, there is research in bioengineering where derivatives of 6-Acetoxydihydrotheaspirane are studied for their potential in biotechnological applications, like the production of bio-based chemicals through microbial processes (Bao et al., 2014).
特性
CAS番号 |
57893-27-3 |
|---|---|
製品名 |
6-Acetoxydihydrotheaspirane |
分子式 |
C15H26O3 |
分子量 |
254.36 g/mol |
IUPAC名 |
[(2R,5S,6R)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-yl] acetate |
InChI |
InChI=1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3/t11-,14-,15+/m1/s1 |
InChIキー |
LTAWGWRPOGXHBD-DFBGVHRSSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2(O1)[C@](CCCC2(C)C)(C)OC(=O)C |
SMILES |
CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C |
正規SMILES |
CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C |
その他のCAS番号 |
57967-72-3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

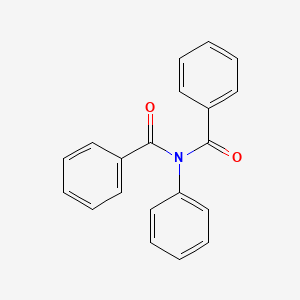
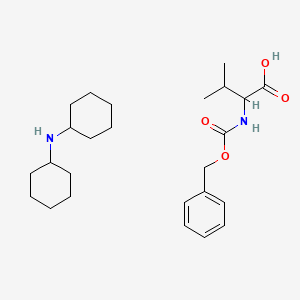
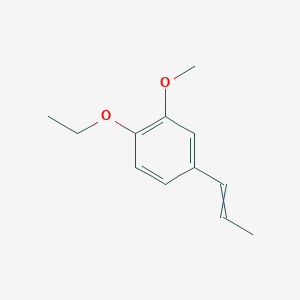
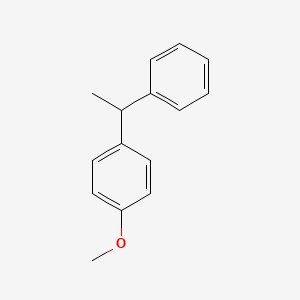

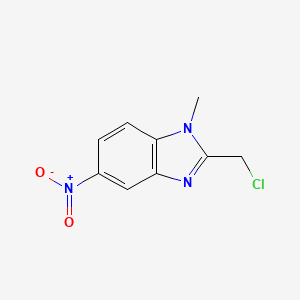
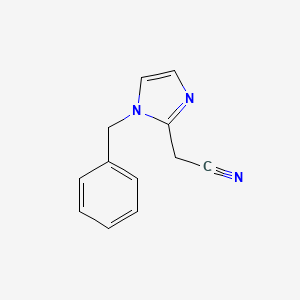
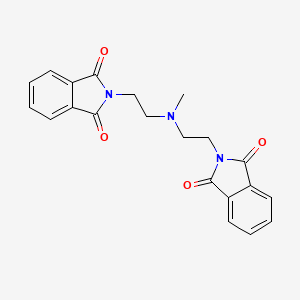
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(phenylmethyl)-, 3,9-dioxide](/img/structure/B1619617.png)
